5-Bromouridine 5-triphosphate sodium is a brominated derivative of uridine triphosphate, commonly used in molecular biology for labeling RNA during transcription. This compound facilitates the study of RNA synthesis and transcriptional activity by allowing researchers to track newly synthesized RNA through various imaging and molecular methods .
5-Bromouridine 5-triphosphate sodium is classified as a nucleotide triphosphate and is identified by the CAS number 161848-60-8. It is primarily sourced from chemical suppliers specializing in biochemical reagents, such as GlpBio, BenchChem, and MedChemExpress . The compound is not intended for human use and is strictly for research purposes.
The synthesis of 5-Bromouridine 5-triphosphate sodium typically involves the bromination of uridine triphosphate. This process can be achieved using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 5-position of the uridine moiety. Specific synthetic routes may include the activation of phosphoropiperidates or other intermediates.
The synthesis often requires careful monitoring of reaction conditions, including temperature, pH, and concentration of reactants to achieve high yield and purity. Industrial production methods utilize automated systems to facilitate large-scale synthesis, incorporating rigorous quality control measures to maintain product consistency.
5-Bromouridine 5-triphosphate sodium participates in several types of chemical reactions:
The substitution reactions generally involve mild conditions with nucleophiles such as amines or thiols. The products formed are derivatives of 5-Bromouridine with different substituents at the 5-position. Oxidation and reduction reactions depend on the specific reagents used and their concentrations.
The mechanism of action for 5-Bromouridine 5-triphosphate sodium involves its incorporation into RNA during transcription. RNA polymerases recognize this compound as a substrate similar to uridine triphosphate, allowing it to be integrated into nascent RNA strands. The presence of the bromine atom serves as a unique tag that enables subsequent detection and visualization using antibodies or other methods .
5-Bromouridine 5-triphosphate sodium has several significant applications in scientific research:
5-Bromouridine 5′-triphosphate sodium (5-BrUTP) functions as a uridine triphosphate (UTP) analog where the hydrogen atom at the C5 position is replaced by bromine. This structural modification allows it to serve as a substrate for in vitro transcription by DNA-dependent RNA polymerases, including T7 and SP6 RNA polymerases [2] [8]. The bromine atom introduces steric and electronic perturbations that slightly reduce incorporation efficiency compared to native UTP—typically by 15–30%—as quantified by radioactive labeling and high-performance liquid chromatography (HPLC) analyses of transcript yields [2] [7]. Despite this kinetic trade-off, 5-BrUTP’s key utility lies in its antigenicity: antibodies against bromodeoxyuridine (BrdU) specifically recognize bromouridine residues incorporated into RNA, enabling immunolocalization and pull-down assays [1] [5].
In mitochondrial studies of flock house virus (FHV), 5-BrUTP labeling combined with immunogold electron microscopy revealed viral RNA synthesis within ~50-nm membrane invaginations ("spherules"), where interiors connected to the cytoplasm via ~10-nm necked channels [4]. This topology permits ribonucleotide import and product RNA export, demonstrating 5-BrUTP’s capacity to visualize spatial organization of transcription compartments without disrupting cellular ultrastructure.
Table 1: Incorporation Efficiency of Nucleotide Analogs in In Vitro Transcription Systems
Analog | Polymerase Compatibility | Relative Incorporation Efficiency (%) | Primary Application |
---|---|---|---|
Native UTP | T7, SP6, Pol II | 100 (Reference) | Standard transcription |
5-BrUTP | T7, SP6 | 70–85 | Immunoprecipitation, imaging |
5-Ethynyl-UTP | T7, Pol II | 60–75 | Click chemistry conjugation |
4-Thiouridine-5'-triphosphate | Pol II | 50–70 | RNA stability assays |
5-BrUTP directly influences RNA Polymerase II (Pol II) dynamics by altering nucleotide addition rates during transcriptional elongation. In vitro run-on assays using HeLa cell nuclei show that 5-BrUTP incorporation reduces elongation kinetics by ~40% compared to UTP, attributed to steric clashes in the Pol II active site and minor groove perturbations [1] [5]. This deceleration permits precise mapping of nascent RNA synthesis via immunoprecipitation with anti-BrdU antibodies (BrU-IP), which isolates RNA produced within short pulses (e.g., 1 hour) [5]. Notably, BrU-IP bypasses the need for toxic transcriptional inhibitors like actinomycin D, preserving cell viability while capturing transient transcriptional responses [5].
Studies of the mRNA cap methyltransferase (RNMT-RAM) complex revealed that 5-BrUTP-labeled transcripts co-immunoprecipitate with RNMT, indicating that bromouridine incorporation does not impair co-transcriptional processing machinery binding [3]. Pulse-chase experiments further demonstrated that 5-BrUTP-labeled RNA exhibits export kinetics similar to native transcripts, confirming functional compatibility with nuclear processing pathways.
Table 2: Transcriptional Kinetics Parameters Using Nucleotide Analogs
Parameter | Native UTP | 5-BrUTP | Biological Implication |
---|---|---|---|
Pol II elongation rate | 1.5–2.5 kb/min | 0.9–1.5 kb/min | Delayed transition to termination |
Immunoprecipitation yield | N/A | 5–10 ng/µg total RNA | High-resolution nascent RNA capture |
Co-transcriptional binding | Baseline | Unaltered | Compatibility with capping/splicing complexes |
The C5 bromine substituent in 5-BrUTP disrupts RNA secondary stability by weakening base-pairing strength. Thermal denaturation studies show that bromouridine-containing RNA exhibits a melting temperature (T~m~) reduction of 3–5°C relative to uridine in A-U pairs, due to diminished hydrogen bonding capacity and enhanced base stacking hydrophobicity [6] [7]. This destabilization extends to functional consequences: pre-mRNA transcripts incorporating bromouridine exhibit inhibited splicing efficiency in vitro, as the bromine atom sterically impedes spliceosome assembly at canonical uridine-rich intron-exon junctions [6].
BrU-labeled RNA also displays altered susceptibility to ribonucleases. For example, bromouridine-incorporated transcripts show a 2.3-fold increase in degradation rates in cytoplasmic extracts compared to unmodified RNA, likely due to enhanced recognition by RNA surveillance complexes [5]. Nevertheless, 5-BrUTP remains invaluable for measuring RNA half-lives via techniques like BRIC-seq (5'-bromo-uridine immunoprecipitation chase–deep sequencing analysis), where pulse-labeled RNA is tracked over time to quantify decay kinetics genome-wide [6].
Table 3: RNA Structural and Functional Perturbations Induced by Bromouridine
Property | Effect of Bromouridine Incorporation | Experimental Evidence |
---|---|---|
Duplex stability (A-U pairs) | T~m~ ↓ by 3–5°C | UV melting curves |
Splicing efficiency | ↓ 60–80% in pre-mRNA | In vitro splicing assays [6] |
Ribonuclease susceptibility | ↑ 2.3-fold in cytoplasmic extracts | Degradation kinetics [5] |
RNA-protein crosslinking | Enhanced via bromine-mediated photoactivation | iCLIP studies [3] |
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